molecular formula C5H8N2O2 B12901961 4-hydroxy-1,3-dimethyl-1H-pyrazol-5(4H)-one CAS No. 114214-88-9

4-hydroxy-1,3-dimethyl-1H-pyrazol-5(4H)-one

Cat. No.: B12901961
CAS No.: 114214-88-9
M. Wt: 128.13 g/mol
InChI Key: BATMMULWQDDWAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-hydroxy-1,3-dimethyl-1H-pyrazol-5(4H)-one is an organic compound belonging to the pyrazolone family It is characterized by a pyrazole ring substituted with hydroxy and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-1,3-dimethyl-1H-pyrazol-5(4H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-methyl-2-pyrazolin-5-one with formaldehyde under acidic conditions. The reaction proceeds as follows:

    Starting Materials: 3-methyl-2-pyrazolin-5-one and formaldehyde.

    Reaction Conditions: Acidic medium, typically using hydrochloric acid.

    Procedure: The reactants are mixed and heated to promote cyclization, resulting in the formation of this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters are essential for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-1,3-dimethyl-1H-pyrazol-5(4H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form derivatives with altered functional groups.

    Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like halides or amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 4-oxo-1,3-dimethyl-1H-pyrazol-5(4H)-one, while substitution reactions can produce a variety of functionalized pyrazolones.

Scientific Research Applications

4-hydroxy-1,3-dimethyl-1H-pyrazol-5(4H)-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential pharmaceutical agent due to its bioactive properties.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-hydroxy-1,3-dimethyl-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound may interact with enzymes and receptors, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-hydroxy-1-methyl-1H-pyrazol-5(4H)-one: Similar structure but with one less methyl group.

    4-hydroxy-3-methyl-1H-pyrazol-5(4H)-one: Similar structure but with the methyl group in a different position.

Uniqueness

4-hydroxy-1,3-dimethyl-1H-pyrazol-5(4H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual methyl groups and hydroxy functionality make it a versatile compound for various applications.

Biological Activity

4-Hydroxy-1,3-dimethyl-1H-pyrazol-5(4H)-one is a compound belonging to the pyrazolone class, known for its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications, drawing on various research findings and case studies.

Synthesis

The synthesis of this compound typically involves the reaction of hydrazine derivatives with appropriate carbonyl compounds. The compound can be synthesized through a one-pot multi-component reaction involving aldehyde derivatives and barbituric acid, yielding high purity and yield rates .

Antimicrobial Activity

Research indicates that pyrazolone derivatives exhibit significant antimicrobial properties. For instance, compounds derived from this compound have shown effectiveness against various bacterial strains. In one study, derivatives were tested against E. coli and S. aureus, demonstrating promising inhibitory effects . The mechanisms of action often involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Properties

The antiproliferative activity of this compound has been evaluated in vitro against several cancer cell lines. Notably, it exhibited superior activity compared to standard chemotherapeutic agents such as Olaparib. In a study focusing on breast cancer cell lines (MDA-MB-436), the compound showed an IC50 value significantly lower than that of the control drug, indicating its potential as an anticancer agent .

Compound Cell Line IC50 (µM) Comparison
This compoundMDA-MB-4362.57Superior to Olaparib (8.90)
OlaparibMDA-MB-4368.90-

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazolone derivatives have also been documented. Studies have shown that these compounds can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For example, certain derivatives demonstrated up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes involved in cancer cell proliferation and inflammation.
  • Cell Cycle Arrest : It induces cell cycle arrest in cancer cells, leading to increased apoptosis.
  • Antioxidant Properties : The compound exhibits antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases.

Case Studies

Several case studies highlight the efficacy of this compound:

  • A study involving a series of pyrazolone derivatives indicated that modifications to the pyrazolone structure could enhance its antiproliferative effects against specific cancer types .
  • Another investigation into its antimicrobial properties revealed that structural variations significantly impacted the compound's effectiveness against resistant bacterial strains .

Properties

CAS No.

114214-88-9

Molecular Formula

C5H8N2O2

Molecular Weight

128.13 g/mol

IUPAC Name

4-hydroxy-2,5-dimethyl-4H-pyrazol-3-one

InChI

InChI=1S/C5H8N2O2/c1-3-4(8)5(9)7(2)6-3/h4,8H,1-2H3

InChI Key

BATMMULWQDDWAQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=O)C1O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.